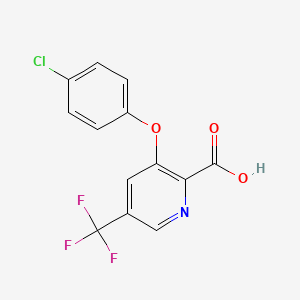

3-(4-Chlorphenoxy)-5-trifluormethyl-pyridin-2-carbonsäure

Übersicht

Beschreibung

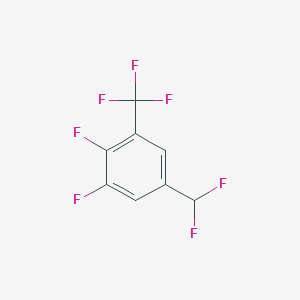

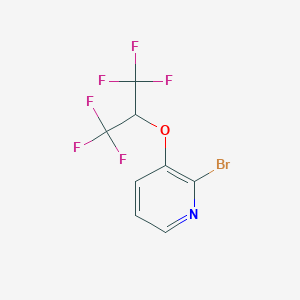

The compound “3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a carboxylic acid group (-COOH), a trifluoromethyl group (-CF3), and a chlorophenoxy group (a chlorine atom attached to a phenyl ring that is connected to the rest of the molecule via an oxygen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring, the electronegative trifluoromethyl group, and the polar carboxylic acid group would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the pyridine ring might undergo electrophilic substitution reactions, and the trifluoromethyl group could be involved in various organofluorine reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the electronegative trifluoromethyl group might increase its solubility in polar solvents. The aromatic pyridine ring might contribute to its stability and possibly its color .Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Entwicklung von Herbiziden

Diese Verbindung ist strukturell verwandt mit Phenoxyherbiziden, die für ihre Fähigkeit zur Kontrolle von breitblättrigen Unkräutern in der Landwirtschaft bekannt sind . Ihr Potenzial als Herbizid ergibt sich aus ihrer Ähnlichkeit mit Verbindungen wie 2,4-D und MCPA, die als synthetische Auxine wirken. Diese Herbizide sind selektiv und zielen auf breitblättrige Unkräuter ab, ohne Kulturpflanzen wie Weizen oder Mais zu schädigen .

Umweltwissenschaften: Bioremediation

In der Umweltwissenschaft liegt der Fokus auf der Bioremediation von Umgebungen, die durch Phenoxyherbizide kontaminiert sind . Die fragliche Verbindung könnte hinsichtlich ihrer Umweltbelastung, ihres Abbaus und ihres Potenzials zur Akkumulation in Ökosystemen untersucht werden.

Materialwissenschaften: Nanoröhrensynthese

Es wurden Untersuchungen zur Interkalation ähnlicher Phenoxyverbindungen mit geschichtetem Zinkhydroxid durchgeführt, um Nanoröhren zu synthetisieren . Diese Nanoröhren finden in verschiedenen Bereichen Anwendung, darunter Elektronik und Werkstofftechnik.

Biochemie: Pflanzenwachstumsregulation

Phenoxyessigsäurederivate sind dafür bekannt, Pflanzenhormone nachzuahmen und das Wachstum zu regulieren . Diese Verbindung könnte auf ihre Auswirkungen auf den Pflanzenstoffwechsel, die Zellteilung und die Wurzeldifferenzierung untersucht werden.

Medizin: Arzneimittelsynthese

Verbindungen mit einem Phenoxyrest wurden auf ihre entzündungshemmenden Aktivitäten untersucht . Die fragliche Verbindung könnte ein Kandidat für die Synthese neuer Medikamente mit entzündungshemmenden Eigenschaften sein.

Pharmakologie: antimikrobielle Aktivität

Phenoxyderivate wurden auf ihre antimikrobielle Aktivität untersucht . Diese Verbindung könnte synthetisiert und auf ihre Wirksamkeit gegen verschiedene mikrobielle Stämme getestet werden.

Biochemie: Auxin-Nachahmung

Als Phenoxyderivat kann diese Verbindung ähnlich wie natürliche Auxine wirken und Prozesse wie apikale Dominanz und Fruchtwachstum beeinflussen .

Pharmakologie: Analytischer Standard

Phenoxyessigsäurederivate werden als analytische Standards in der pharmakologischen Forschung verwendet, um die Qualität und Konsistenz von Assays zu gewährleisten .

Wirkmechanismus

Target of Action

It is structurally similar to phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxyacetic acid (mcpa) . These compounds primarily target the auxin growth hormone indoleacetic acid (IAA) in plants .

Mode of Action

Phenoxy herbicides, including 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid, act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When applied to plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid are likely similar to those affected by other phenoxy herbicides. These compounds mimic the auxin growth hormone IAA, disrupting normal plant growth processes . The exact downstream effects would depend on the specific plant species and its physiological state.

Pharmacokinetics

Similar compounds like 2,4-d and mcpa are known to be absorbed by plant roots, stems, leaves, flowers, and fruits . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and efficacy.

Result of Action

The result of the action of 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is likely to be similar to that of other phenoxy herbicides. These compounds induce rapid, uncontrolled growth in plants, often leading to their death . This makes them effective as herbicides, particularly for controlling broadleaf weeds .

Action Environment

The action, efficacy, and stability of 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of certain plant secondary metabolites can stimulate the presence of microbial community members, exhibiting specialized functions toward detoxifying, and thus mitigating soil toxicity . Additionally, the compound’s action can be influenced by factors such as soil type, temperature, moisture levels, and the presence of other chemicals .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a herbicide. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit the activity of specific enzymes involved in plant growth, such as auxin receptors. These interactions lead to the disruption of normal cellular processes, ultimately causing the death of targeted plants .

Cellular Effects

The effects of 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid on various types of cells and cellular processes are profound. In plants, it influences cell function by mimicking the action of natural plant hormones, leading to uncontrolled growth and eventual cell death. This compound affects cell signaling pathways, gene expression, and cellular metabolism, causing a cascade of biochemical events that disrupt normal cellular functions .

Molecular Mechanism

At the molecular level, 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid exerts its effects through binding interactions with auxin receptors. This binding inhibits the normal function of these receptors, leading to the activation of downstream signaling pathways that result in uncontrolled cell growth. Additionally, the compound may inhibit or activate specific enzymes, further contributing to its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant biochemical and physiological changes. Toxicity studies have shown that high doses of the compound can cause adverse effects, including organ damage and metabolic disturbances .

Metabolic Pathways

3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. The compound’s presence can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and efficacy as a herbicide .

Subcellular Localization

The subcellular localization of 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and predicting its impact on cellular function .

Eigenschaften

IUPAC Name |

3-(4-chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSWDCPGNZHGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole](/img/structure/B1411640.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B1411643.png)

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea](/img/structure/B1411647.png)